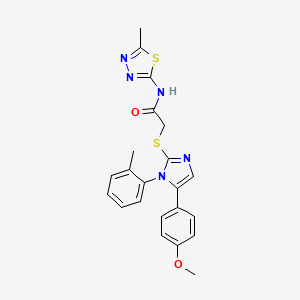

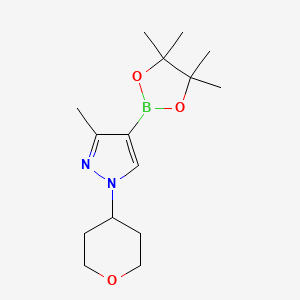

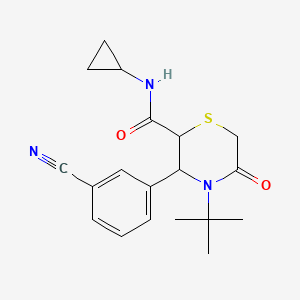

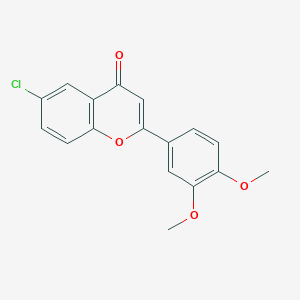

![molecular formula C14H7Cl2N5 B2756212 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile CAS No. 321385-87-9](/img/structure/B2756212.png)

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrimidine) would contribute to the compound’s stability. The dichlorophenyl group could influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of a nitrile group could influence the compound’s polarity and reactivity .Aplicaciones Científicas De Investigación

Nitration Process in Microreactors

This compound plays a crucial role in the nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . This process is key for the synthesis of the important triazolinone herbicide Sulfentrazone . The use of continuous flow microreactors improves reaction efficiency and achieves higher yields .

Synthesis of Sulfentrazone

Sulfentrazone is a triazolinone herbicide developed by FMC in the United States in 1996 . It has outstanding efficacy against annual broad-leaved weeds, grasses, and sedges, especially against sulfonylurea resistant weeds . The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile” is a key intermediate for the synthesis of Sulfentrazone .

Antileishmanial Activity

Pyrazole-bearing compounds, including “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

In addition to antileishmanial activity, these compounds also show antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Study

A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This suggests that the compound could be a potential pharmacophore for the preparation of safe and effective antileishmanial agents .

Synthesis of Hydrazine-Coupled Pyrazoles

The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile” can be used in the synthesis of some hydrazine-coupled pyrazoles . These pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N5/c15-10-1-2-11(12(16)5-10)13-3-4-20-21(13)14-18-7-9(6-17)8-19-14/h1-5,7-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOBVXHQQZVAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2C3=NC=C(C=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

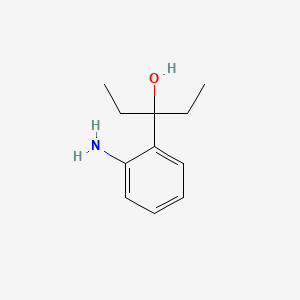

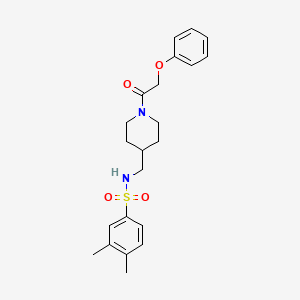

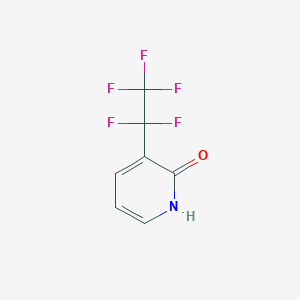

![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)